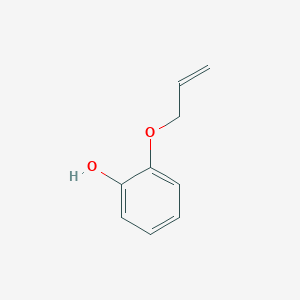

2-(Allyloxy)phenol

説明

特性

IUPAC Name |

2-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJKCGACRPXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150111 | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-20-1 | |

| Record name | 2-Allyloxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Allyloxy)phenol chemical structure and properties

An In-Depth Technical Guide to 2-(Allyloxy)phenol

Abstract: this compound, also known as catechol monoallyl ether, is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure, featuring both a reactive phenolic hydroxyl group and a versatile allyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, polymers, and advanced materials.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol via Williamson ether synthesis, spectroscopic characterization, key chemical transformations, and applications, with a focus on providing practical insights for researchers and development professionals.

Chemical Identity and Physicochemical Properties

This compound is a derivative of catechol where one of the hydroxyl groups is etherified with an allyl group. This structure imparts a unique combination of reactivity. The free phenolic group can undergo typical phenol reactions like O-alkylation and acylation, while the allyl group is amenable to addition reactions, polymerization, and the synthetically powerful Claisen rearrangement.[1]

Systematic IUPAC Name: 2-(prop-2-en-1-yloxy)phenol Common Names: 2-Allyloxyphenol, Catechol monoallyl ether, o-(Allyloxy)phenol[2] CAS Number: 1126-20-1[2] Molecular Formula: C₉H₁₀O₂[2]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless to pale yellow or orange viscous liquid/oil | [2][3][4][5] |

| Boiling Point | 110 °C at 12 Torr | [3] |

| Melting Point | 30.2 °C | [3] |

| Density | 1.091 g/cm³ at 15 °C | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; insoluble in water.[2][3] | |

| pKa | 9.72 ± 0.35 (Predicted) | [2] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[6][7] In this case, catechol is selectively mono-allylated using allyl bromide in the presence of a weak base.

The choice of a mild base like potassium carbonate (K₂CO₃) is critical. Catechol has two acidic phenolic protons. Using a strong base would deprotonate both hydroxyl groups, leading to the formation of the undesired diether byproduct, 1,2-bis(allyloxy)benzene. K₂CO₃ is sufficiently basic to deprotonate only one phenol, generating the phenoxide nucleophile in situ for the subsequent SN2 reaction. Acetone is an ideal solvent as it is polar aprotic, which favors the SN2 mechanism, and readily dissolves the reactants.[5][6]

Experimental Protocol:

Materials:

-

Catechol (5.0 g, 0.045 mol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (6.36 g, 0.046 mol)

-

Allyl Bromide (3-bromo-1-propene) (3.84 mL, 0.045 mol)

-

Anhydrous Acetone (20 mL)

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (5.0 g) and anhydrous acetone (20 mL).

-

Base Addition: Stir the mixture at room temperature and add anhydrous potassium carbonate (6.36 g) in portions over 30 minutes. The suspension will become heterogeneous.

-

Phenoxide Formation: Continue stirring the reaction mixture at room temperature for 1 hour to ensure the formation of the potassium phenoxide salt.

-

Allylation: Slowly add allyl bromide (3.84 mL) dropwise to the stirring mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain it at reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solid K₂CO₃ by filtration and wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting viscous orange liquid by silica gel column chromatography, eluting with a gradient of chloroform in petroleum ether to obtain pure this compound.[3][4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized product is paramount. The following are the expected spectroscopic data for this compound.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.

-

δ 6.81-6.96 (m, 4H): Complex multiplet corresponding to the four aromatic protons on the benzene ring.

-

δ 6.04-6.08 (m, 1H): Multiplet for the internal alkene proton (-CH=CH₂) of the allyl group.

-

δ 5.69 (s, 1H): A broad singlet corresponding to the acidic phenolic hydroxyl proton (-OH). This peak may shift or disappear upon D₂O exchange.

-

δ 5.35 (qt, J=17.2, 10.46 Hz, 2H): A pair of doublets of doublets (often appearing as a quartet) for the two terminal alkene protons (=CH₂).

-

δ 4.59 (d, J=4.29 Hz, 2H): A doublet for the two protons of the methylene group attached to the ether oxygen (-O-CH₂-).[3][4]

-

-

Mass Spectrometry (ESI):

Key Chemical Reactivity: The Claisen Rearrangement

The most notable reaction of this compound is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[8] This pericyclic,[4][4]-sigmatropic rearrangement occurs upon heating (typically >200 °C) and proceeds through a concerted, cyclic transition state.[9][10] The allyl group migrates from the oxygen atom to the ortho position of the phenolic ring, followed by a rapid tautomerization to restore aromaticity, yielding 2-allylphenol.[8][10][11]

This reaction is synthetically valuable as it provides a direct method for the C-allylation of phenols, a structural motif found in numerous natural products and bioactive molecules.[9][12]

Claisen Rearrangement Mechanism:

Caption: Mechanism of the aromatic Claisen rearrangement.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile building block in several scientific domains.[1]

-

Pharmaceutical Synthesis: It serves as a key precursor for various pharmacologically active molecules. For instance, it is used in the preparation of Oxprenolol, a non-selective beta blocker used to treat hypertension.[3][4] The phenolic and allyl functionalities allow for the construction of complex molecular scaffolds essential for drug activity.[1][2]

-

Polymer and Materials Science: The allyl group can participate in polymerization reactions, making it a useful monomer for creating functional polymers and resins.[2]

-

Fine Chemicals and Fragrances: It is a starting material for the synthesis of various organic compounds, including those used in the fragrance industry.[2]

-

Antioxidant and Biological Activity: As a phenol derivative, this compound itself has been shown to possess strong antioxidant properties and has inhibitory effects against some bacteria and fungi.[3][4] This intrinsic bioactivity is an area of interest for developing new therapeutic agents.[13][14]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May cause skin and eye irritation.[2] The structurally related compound, 2-allylphenol, is listed as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[15][16][17] Similar precautions should be taken.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[15][18] Keep the container tightly closed, preferably under an inert atmosphere (nitrogen or argon).[3][15]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1126-20-1 [m.chemicalbook.com]

- 4. This compound | 1126-20-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenol, 2-methoxy-6-(2-propen-1-yloxy)- () for sale [vulcanchem.com]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Allyloxy)phenol (CAS 1126-20-1)

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound, also known as Catechol monoallyl ether, is a versatile bifunctional molecule that serves as a crucial intermediate in advanced organic synthesis.[1][2] Its strategic value lies in the orthogonal reactivity of its two key functional groups: a nucleophilic phenolic hydroxyl group and a reactive allyl ether moiety.[2] This unique combination allows for sequential and selective chemical transformations, making it an invaluable precursor in the synthesis of pharmaceuticals, novel polymers, fragrances, and organic electronic materials.[1][2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, core reactions, and applications, with a focus on the mechanistic principles that guide its use in research and development.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. This compound is a pale yellow oil under standard conditions.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 1126-20-1 | [1][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][5][6] |

| Molecular Weight | 150.17 g/mol | [1][5][6] |

| Appearance | Colorless to Pale Yellow Oil | [1][7] |

| Boiling Point | 110 °C at 12 Torr | [4] |

| Melting Point | 30.2 °C | [4] |

| Density | 1.091 g/cm³ at 15 °C | [4] |

| pKa | 9.72 ± 0.35 (Predicted) | [1][4] |

| Solubility | Soluble in organic solvents like Dichloromethane; Insoluble in water. | [1][4] |

| EINECS | 214-418-8 | [1][4] |

| InChI | InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | [1][4] |

| SMILES | C=CCOC1=CC=CC=C1O | [1] |

Synthesis: Selective O-Alkylation of Catechol

The most common and efficient synthesis of this compound involves the selective mono-O-alkylation of catechol (1,2-dihydroxybenzene) with an allyl halide.[3] The choice of a weak base and controlled stoichiometry are critical to favor the monosubstituted product over the disubstituted diether.

Causality in Experimental Design:

-

Starting Material: Catechol is chosen for its ortho-disposed hydroxyl groups.

-

Reagent Stoichiometry: Using a slight molar excess or an equimolar amount of catechol relative to the allyl halide (e.g., allyl bromide) minimizes the formation of 1,2-bis(allyloxy)benzene.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate one phenolic hydroxyl group, forming the more nucleophilic phenoxide, but generally not strong enough to efficiently deprotonate both, thus enhancing selectivity for mono-alkylation.[4][8]

-

Solvent: A polar aprotic solvent like acetone is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.[4][8]

-

Temperature: Heating the reaction to reflux (around 60-70 °C) provides the necessary activation energy to drive the Sₙ2 reaction to completion within a reasonable timeframe.[4][8]

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (5 g, 0.045 mol) and anhydrous acetone (20 mL).[4][8]

-

Base Addition: Add anhydrous potassium carbonate (6.36 g, 0.046 mol) to the solution in portions over 30 minutes while stirring at room temperature.[4][8]

-

Initial Stirring: Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the potassium phenoxide salt.[4][8]

-

Allylation: Slowly add allyl bromide (3.84 mL, 0.045 mol) dropwise to the mixture over 30 minutes.[4][8]

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain at reflux for approximately 5 hours, monitoring the reaction progress by TLC.[4][8]

-

Workup: After cooling to room temperature, remove the solid K₂CO₃ by filtration. Concentrate the filtrate under reduced pressure.[4][8]

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Purification: Concentrate the dried organic phase and purify the crude product by silica gel column chromatography to yield this compound as a viscous liquid.[4][8]

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to Catechol Monoallyl Ether (2-Allyloxyphenol)

Abstract

This technical guide provides a comprehensive overview of Catechol Monoallyl Ether, also known as 2-allyloxyphenol. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis protocols, and thorough analytical characterization of this versatile molecule. Furthermore, it explores its significant applications, particularly as a key intermediate in pharmaceutical synthesis and a building block in polymer chemistry. The guide also addresses the critical aspects of its biological activities, including its inherent antimicrobial and antioxidant properties, and provides essential safety and handling protocols. Through a synthesis of technical data and practical insights, this guide aims to be an authoritative resource for the scientific community.

Introduction

Catechol monoallyl ether, systematically named 2-(allyloxy)phenol, is an organic compound that has garnered significant interest in various fields of chemical synthesis.[1] As a derivative of catechol, a ubiquitous pharmacophore, it serves as a valuable precursor for more complex molecules.[2] Its structure, featuring a phenol, an ether linkage, and a reactive allyl group, provides a unique combination of functionalities that can be exploited in a multitude of chemical transformations.

This guide provides an in-depth exploration of 2-allyloxyphenol, moving beyond a cursory overview to deliver a detailed understanding of its synthesis, characterization, and application. A key focus is placed on its role in drug development, exemplified by its use as an intermediate in the synthesis of the beta-blocker, oxprenolol.[3] Additionally, its potential in polymer science and its intrinsic biological activities are discussed, offering a holistic view of its scientific and commercial relevance.

Physicochemical Properties

2-Allyloxyphenol is a pale yellow oil under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 1126-20-1 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 30.2 °C | [4] |

| Boiling Point | 110 °C at 12 Torr | [4] |

| Density | 1.091 g/cm³ at 15 °C | [4] |

| Refractive Index | 1.538 | [4] |

| Solubility | Soluble in dichloromethane and other organic solvents; insoluble in water. | [1][4] |

Synthesis of 2-Allyloxyphenol

The most common and efficient method for the synthesis of 2-allyloxyphenol is the mono-O-allylation of catechol. This reaction involves the selective etherification of one of the two hydroxyl groups of catechol with an allyl halide, typically allyl bromide, in the presence of a base.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The base, commonly potassium carbonate, deprotonates one of the phenolic hydroxyl groups of catechol to form a phenoxide ion. This more nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the ether linkage. The use of a polar aprotic solvent like acetone facilitates the reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 2-allyloxyphenol:[3]

Materials:

-

Catechol

-

Allyl bromide (3-bromo-1-propene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of catechol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.02 equivalents) in portions over 30 minutes with stirring at room temperature.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

Slowly add allyl bromide (1.0 equivalent) dropwise to the mixture over 30 minutes.

-

Heat the reaction mixture to 60-70 °C and maintain it at reflux for 5 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of chloroform in petroleum ether as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 2-allyloxyphenol as a viscous orange liquid.[4]

Spectroscopic Characterization

The structural elucidation of 2-allyloxyphenol is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

Aromatic Protons: The four protons on the benzene ring typically appear as a complex multiplet in the region of δ 6.81-6.96 ppm.[4]

-

Allyl Group Protons:

-

Phenolic Proton: The hydroxyl proton (-OH) gives a singlet at approximately δ 5.69 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in different chemical environments. Expected chemical shifts are:

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

-

Allyl Group Carbons:

-

-OCH₂- carbon at approximately δ 70 ppm.

-

=CH₂ carbon around δ 117 ppm.

-

-CH= carbon around δ 133 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of 2-allyloxyphenol will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Alkene): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Alkane): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-O Stretch (Ether and Phenol): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Chemical Reactivity: The Claisen Rearrangement

A hallmark reaction of 2-allyloxyphenol is the Claisen rearrangement, a[5][5]-sigmatropic rearrangement that occurs upon heating. This reaction is a powerful tool for carbon-carbon bond formation.

In this concerted pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho position of the benzene ring. This proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic product, 2-allylphenol.

Applications

2-Allyloxyphenol is a versatile intermediate with applications in pharmaceuticals, polymer chemistry, and as a biologically active agent itself.

Pharmaceutical Synthesis

A primary application of 2-allyloxyphenol is as a key starting material in the synthesis of oxprenolol .[3][6] Oxprenolol is a non-selective beta blocker used to treat conditions such as angina pectoris, hypertension, and arrhythmias.[7] The synthesis involves the reaction of 2-allyloxyphenol with epichlorohydrin, followed by reaction with isopropylamine to introduce the side chain characteristic of many beta-blockers.

Polymer Chemistry

The presence of the allyl group makes 2-allyloxyphenol a suitable monomer for polymerization reactions. The double bond can undergo addition polymerization, and the phenolic hydroxyl group can be used for condensation polymerization to form polyesters and polyethers. These polymers may have applications in coatings, adhesives, and composites.[8][9]

Biological Activity

2-Allyloxyphenol has been isolated from a marine actinobacterium and has demonstrated notable biological activities.

-

Antimicrobial Activity: It exhibits inhibitory effects against a range of bacteria and fungi.[10] This suggests its potential as a lead compound for the development of new antimicrobial agents.

-

Antioxidant Activity: 2-Allyloxyphenol possesses strong antioxidant properties.[3] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism that is central to the antioxidant action of many phenolic compounds.[11][12] This activity is of interest in the development of therapeutics for conditions associated with oxidative stress.

Safety and Handling

While a specific, comprehensive safety data sheet for 2-allyloxyphenol is not widely available, data for the closely related compound, 2-allylphenol (the product of its Claisen rearrangement), provides guidance on necessary precautions. 2-Allylphenol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[13][14]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Remove all sources of ignition.[14]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]

-

Conclusion

Catechol monoallyl ether (2-allyloxyphenol) is a multifaceted chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it a valuable building block in organic synthesis. Its established role in the production of the pharmaceutical oxprenolol highlights its importance in drug development. Furthermore, its intrinsic antimicrobial and antioxidant properties, along with its potential as a monomer in polymer synthesis, open up exciting avenues for future research and development. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory and beyond.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1126-20-1 [chemicalbook.com]

- 4. This compound CAS#: 1126-20-1 [m.chemicalbook.com]

- 5. Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxprenolol - Wikipedia [en.wikipedia.org]

- 7. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 2-(Allyloxy)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Allyloxy)phenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer a robust predictive framework and practical guidance for laboratory applications. We will delve into the physicochemical properties of this compound, predict its solubility in a range of common organic solvents, and provide a detailed, self-validating experimental protocol for the precise determination of its solubility. This document is intended to be an essential resource for researchers and professionals working with this versatile molecule, enabling informed solvent selection and optimization of reaction and purification processes.

Introduction to this compound: A Molecule of Interest

This compound, also known as catechol monoallyl ether, is an aromatic organic compound with the chemical formula C₉H₁₀O₂.[1] Its structure features a phenol group with an allyl ether substituent at the ortho position. This unique combination of a hydroxyl group, an ether linkage, and a reactive allyl group makes it a valuable building block in organic synthesis.[2][3] It serves as a precursor in the production of pharmaceuticals, fragrances, and polymers.[1] A notable application is in the synthesis of the β-adrenergic blocker, Oxprenolol.[2]

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification methods such as crystallization and chromatography, and is a critical parameter in formulation development. This guide aims to bridge the gap in the available literature by providing a detailed analysis of its expected solubility behavior.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[4]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Pale yellow oil | [2] |

| pKa (predicted) | 9.72 ± 0.35 | [1] |

| Boiling Point | 110 °C at 12 Torr | [2] |

| Density | 1.091 g/cm³ at 15 °C | [2] |

The this compound molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is capable of hydrogen bonding, contributing to its polarity. The ether linkage (-O-) also adds a degree of polarity. However, the benzene ring and the allyl group (CH₂=CH-CH₂-) are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile of this compound

While explicit quantitative data is scarce, we can predict the solubility of this compound in various organic solvents by examining the solubility of structurally similar compounds such as guaiacol (2-methoxyphenol), eugenol (4-allyl-2-methoxyphenol), catechol, and phenol itself.

Comparative Solubility Data of Analogous Compounds:

| Compound | Solvent | Solubility | Source |

| Guaiacol | Ethanol | ~30 mg/mL | [5] |

| DMSO | ~30 mg/mL | [5] | |

| Dimethylformamide | ~30 mg/mL | [5] | |

| Chloroform | Miscible | [6] | |

| Ether | Miscible | [6] | |

| Eugenol | Ethanol | Miscible | [7] |

| Ether | Miscible | [7] | |

| Chloroform | Miscible | [7] | |

| Catechol | Ethanol | ~2 mg/mL | [8] |

| DMSO | ~1 mg/mL | [8] | |

| DMF | ~1 mg/mL | [8] | |

| Phenol | Benzene | 8.33 g/100 mL | [9] |

| Ethanol, Methanol, Diethyl Ether, Acetone, Chloroform | Soluble | [9] |

Based on these comparisons and the structure of this compound, the following solubility profile is predicted:

Predicted Solubility of this compound in Common Organic Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | The high non-polar character of hexane will not effectively solvate the polar hydroxyl and ether groups of this compound. |

| Toluene | 2.4 | Soluble | The aromatic nature of toluene will interact favorably with the benzene ring of the solute, while having enough non-polar character to accommodate the allyl group. |

| Diethyl Ether | 2.8 | Freely Soluble | The ether linkage in the solvent can interact with the ether in the solute, and its moderate polarity can accommodate both polar and non-polar moieties. |

| Chloroform | 4.1 | Freely Soluble | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |

| Dichloromethane | 3.1 | Freely Soluble | Confirmed to be a good solvent. Its polarity is suitable for solvating the molecule.[2] |

| Acetone | 5.1 | Very Soluble | As a polar aprotic solvent, acetone can accept hydrogen bonds from the phenolic hydroxyl group and effectively solvate the molecule. It is also used as a solvent in its synthesis.[2] |

| Ethyl Acetate | 4.4 | Very Soluble | The ester group can act as a hydrogen bond acceptor, and its overall polarity is well-suited for dissolving phenolic compounds. |

| Ethanol | 4.3 | Very Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solute. |

| Methanol | 5.1 | Very Soluble | Similar to ethanol, methanol's high polarity and hydrogen bonding capabilities will lead to high solubility. |

| Water | 10.2 | Insoluble to Very Sparingly Soluble | The large non-polar benzene ring and allyl group will dominate over the polar hydroxyl and ether groups, leading to poor aqueous solubility.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

For precise quantitative data, experimental determination is essential. The following protocol is based on the well-established "shake-flask" method, which is a cornerstone for solubility measurements as described in the United States Pharmacopeia (USP) General Chapter <1236> and the European Pharmacopoeia (Ph. Eur.) chapter 5.11.[8][10][11][12] This method is designed to be self-validating by ensuring that thermodynamic equilibrium is reached.

Principle

An excess amount of this compound is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a glass vial.

-

Addition of Solvent: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture at a constant speed that ensures thorough mixing without creating a vortex.

-

Equilibrium Time: Continue the agitation for a sufficient duration to ensure equilibrium is reached. A common starting point is 24 to 72 hours.

-

Settling: After the agitation period, allow the vial to stand undisturbed in the thermostatted environment for a sufficient time for the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Validation of Equilibrium: To ensure that equilibrium has been reached, repeat steps 6-10 at different time points (e.g., 24, 48, and 72 hours).

-

Confirmation: Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent within an acceptable margin of error (e.g., ± 5%).

Data Analysis and Reporting

The solubility is calculated from the concentration of the saturated solution and should be reported in appropriate units, such as g/100 mL or mg/mL, along with the temperature at which the measurement was performed.

Causality and Self-Validation in the Experimental Protocol

Expertise in Practice: The choice of the shake-flask method is deliberate; it is the gold standard for determining equilibrium solubility. The extended equilibration time with agitation ensures that the system overcomes any kinetic barriers to dissolution, leading to a true thermodynamic equilibrium.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by the requirement to sample at multiple time points. If the concentration of this compound in the supernatant is still increasing over time, it indicates that equilibrium has not yet been reached. A stable concentration plateau across later time points provides a self-validating confirmation that the measured solubility is the true equilibrium solubility under the specified conditions. The use of filtration is another critical step to prevent the inclusion of undissolved solid particles, which would lead to an overestimation of solubility.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and drawing comparisons with structurally related molecules, a predictive solubility profile has been established. This compound is expected to be highly soluble in polar aprotic and polar protic solvents such as acetone, ethyl acetate, ethanol, and methanol, and soluble in less polar solvents like toluene and dichloromethane. Its solubility in non-polar aliphatic hydrocarbons like hexane is predicted to be low.

For applications requiring precise solubility data, a detailed and self-validating experimental protocol based on the shake-flask method has been provided. Adherence to this protocol will enable researchers and drug development professionals to generate accurate and reliable solubility data, facilitating informed decisions in solvent selection, process optimization, and formulation design.

References

- 1. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 2. This compound CAS#: 1126-20-1 [m.chemicalbook.com]

- 3. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uspbpep.com [uspbpep.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. â©1236⪠Solubility Measurements [doi.usp.org]

- 12. scribd.com [scribd.com]

The Definitive Spectroscopic Guide to 2-(Allyloxy)phenol

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

2-(Allyloxy)phenol, a versatile organic intermediate, holds significant importance in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, featuring a phenol ring substituted with an allyloxy group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This comprehensive technical guide provides a detailed analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering a definitive resource for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Identity of this compound

This compound (CAS No. 1126-20-1), also known as catechol monoallyl ether, is an aromatic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure consists of a phenol ring where one of the ortho hydroxyl groups of catechol is etherified with an allyl group. This seemingly simple molecule is a valuable building block in organic synthesis, notably in the preparation of the beta-blocker Oxprenolol.[1]

The presence of a hydroxyl group, an ether linkage, an aromatic ring, and a terminal alkene within the same molecule makes spectroscopic analysis a powerful tool for its unambiguous characterization. Each functional group provides a distinct signal or set of signals in various spectroscopic techniques, allowing for a comprehensive structural elucidation. This guide will dissect the spectroscopic data of this compound, providing not just the data itself, but the rationale behind the spectral features and the experimental protocols to reliably obtain them.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear picture of the different types of protons present in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.81-6.96 | multiplet | - | 4H | Ar-H |

| 6.04-6.08 | multiplet | - | 1H | -CH=CH₂ |

| 5.69 | singlet | - | 1H | Ar-OH |

| 5.35 | quartet | 17.2, 10.46 | 2H | -CH=CH ₂ |

| 4.59 | doublet | 4.29 | 2H | -O-CH ₂-CH=CH₂ |

Data sourced from ChemicalBook.[1]

In-depth Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.81-6.96 ppm): The four protons on the benzene ring appear as a complex multiplet. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl and allyloxy groups.

-

Vinyl Proton (-CH=CH₂) (δ 6.04-6.08 ppm): This multiplet corresponds to the proton on the central carbon of the allyl group. It is split by the adjacent methylene protons and the terminal vinyl protons.

-

Phenolic Proton (Ar-OH) (δ 5.69 ppm): The hydroxyl proton appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Terminal Vinyl Protons (-CH=CH₂) (δ 5.35 ppm): These two protons are diastereotopic and appear as a quartet. The large coupling constants are characteristic of geminal and cis/trans couplings in a vinyl system.

-

Allylic Protons (-O-CH₂-) (δ 4.59 ppm): These two protons are adjacent to the ether oxygen and the double bond. They appear as a doublet due to coupling with the adjacent vinyl proton. The downfield shift is due to the deshielding effect of the neighboring oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be unique and thus show distinct signals.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 145-150 | C -O (allyloxy) |

| 140-145 | C -OH |

| 132-134 | -C H=CH₂ |

| 120-125 | Ar-C H |

| 118-120 | Ar-C H |

| 117-119 | -CH=C H₂ |

| 114-116 | Ar-C H |

| 112-114 | Ar-C H |

| 69-71 | -O-C H₂- |

Interpretation of Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The two carbons attached to the oxygen atoms (ipso-carbons) are expected to be the most downfield in the aromatic region (δ 140-150 ppm). The remaining four aromatic carbons will appear between δ 112-125 ppm.

-

Allyl Group Carbons: The central carbon of the double bond (-C H=CH₂) is expected around δ 132-134 ppm. The terminal carbon (-CH=C H₂) will be more upfield, around δ 117-119 ppm. The methylene carbon attached to the ether oxygen (-O-C H₂-) will be in the range of δ 69-71 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C, and C-O bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid film of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a good quality spectrum.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3600 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H stretch | Aromatic & Vinyl C-H |

| 2850-3000 | Medium | C-H stretch | Aliphatic C-H |

| 1630-1650 | Medium | C=C stretch | Alkene |

| 1500-1600 | Strong | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Aryl ether |

| 1000-1100 | Strong | C-O stretch | Alkyl ether |

| 690-900 | Strong | C-H bend | Aromatic out-of-plane |

In-depth Interpretation of the FT-IR Spectrum

-

O-H Stretch (3200-3600 cm⁻¹): A prominent, broad absorption band in this region is a clear indication of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretches (2850-3100 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinyl). Absorptions just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene group.

-

C=C Stretches (1500-1650 cm⁻¹): The sharp peaks in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations. A weaker band around 1640 cm⁻¹ is expected for the C=C stretch of the allyl group.

-

C-O Stretches (1000-1300 cm⁻¹): Strong absorptions in this region are due to the C-O stretching vibrations of the aryl ether and the alkyl ether linkages.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of peaks, including the out-of-plane C-H bending vibrations of the substituted benzene ring, which are unique to the molecule and can be used for its definitive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds like this compound, as it provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion or a protonated/deprotonated molecule.

-

Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The sample is introduced into the ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): For C₉H₁₀O₂, the expected molecular ion peak in an EI spectrum would be at m/z = 150.

-

ESI-MS: An Electrospray Ionization mass spectrum in negative ion mode shows a peak at m/z = 149, corresponding to the deprotonated molecule [M-H]⁻.[1]

Predicted Fragmentation Pattern (EI-MS)

-

Loss of the allyl group: Cleavage of the ether bond could lead to the loss of a C₃H₅ radical (41 Da), resulting in a fragment at m/z = 109.

-

Claisen Rearrangement: Under the high-energy conditions of EI, a thermal Claisen rearrangement could occur, leading to the formation of the isomeric 2-allylphenol, which would then fragment. The mass spectrum of 2-allylphenol shows a prominent molecular ion at m/z = 134, which is not expected for this compound.

-

Loss of CH₂O: A common fragmentation pathway for phenols is the loss of formaldehyde (30 Da), which could lead to a fragment at m/z = 120.

-

Allyl Cation: A peak at m/z = 41, corresponding to the stable allyl cation [C₃H₅]⁺, is also expected.

Workflow for Spectroscopic Analysis of this compound

Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H NMR spectrum confirms the presence and connectivity of the various proton environments, while the ¹³C NMR elucidates the carbon framework. FT-IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide provides the foundational spectroscopic data and interpretive knowledge necessary for the confident identification and utilization of this compound in research and development settings.

References

A Technical Guide to the Biological Potential of 2-(Allyloxy)phenol

Abstract

2-(Allyloxy)phenol, a guaiacol derivative, is emerging as a molecule of significant interest within the scientific community. Initially recognized as a synthetic intermediate, its isolation from a marine actinobacterium has unveiled a spectrum of biological activities, notably its antimicrobial and antioxidant properties. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, established biological effects, and a scientifically grounded rationale for exploring its potential therapeutic applications. This document synthesizes current knowledge and provides detailed experimental protocols to empower further investigation into this promising compound.

Introduction: Unveiling the Potential of a Guaiacol Derivative

This compound (CAS No. 1126-20-1), also known as catechol monoallyl ether, is an aromatic compound with the molecular formula C₉H₁₀O₂.[1][2][3] Structurally, it features a phenol ring substituted with an allyloxy group at the ortho position. While it has been utilized in advanced organic synthesis as a versatile intermediate due to its bifunctional nature, its discovery as a natural product has pivoted scientific inquiry towards its inherent biological activities.[4][5]

The structural similarity of this compound to well-characterized bioactive molecules like eugenol and other guaiacol derivatives provides a strong impetus for a thorough investigation of its pharmacological potential.[6][7] This guide will dissect the current understanding of this compound's biological profile, starting with its established antimicrobial and antioxidant activities, and extending to its plausible, yet underexplored, anti-inflammatory and cytotoxic potential.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][8] |

| Molecular Weight | 150.17 g/mol | [1][8] |

| Appearance | Pale yellow oil | [1] |

| CAS Number | 1126-20-1 | [1][3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Established Biological Activities of this compound

Antimicrobial Activity

A seminal study by Arumugam et al. (2008) first reported the significant antimicrobial properties of this compound isolated from a marine actinobacterium, Streptomyces sp. MS1/7.[9] The study demonstrated its inhibitory effects against a broad range of bacteria and fungi.

Key Findings:

-

Broad-Spectrum Inhibition: this compound was found to be inhibitory to 21 bacterial and three fungal species.[9][10]

-

Minimum Inhibitory Concentration (MIC): The MIC values ranged from 0.2 to 1.75 mg/mL, indicating potent antimicrobial action.[9][10]

-

Comparative Potency: The antimicrobial activity was reported to be two to three times more potent than some commercial smoke-flavor compounds, suggesting its potential as a food preservative.[9][10]

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the integrity of the microbial cell membrane.[11][12] The lipophilic nature of the allyl group in this compound likely enhances its ability to permeate the lipid bilayer of bacterial and fungal cells.[11] Once within the cell, the phenolic hydroxyl group can interfere with essential cellular processes, including enzyme activity and protein synthesis, ultimately leading to cell death. The presence of both the hydroxyl and allyloxy groups is believed to be crucial for its antimicrobial effects.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a target microorganism.

Materials:

-

This compound

-

Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., gentamycin for bacteria, amphotericin B for fungi)

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., from 2 mg/mL down to 0.015 mg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum and a known antibiotic.

-

Negative Control: Wells containing only the broth and the microbial inoculum (growth control).

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used.

-

Sterility Control: Wells containing only uninoculated broth.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The same pivotal study also highlighted the strong antioxidant properties of this compound.[9][10] This is consistent with the well-documented antioxidant capacity of phenolic compounds, which are known to act as free radical scavengers.[13]

Key Findings:

-

DPPH Radical Scavenging: this compound exhibited potent scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, with a reported half-maximal inhibitory concentration (IC₅₀) of 22 µg/mL.[9][10]

Mechanism of Antioxidant Action:

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[13][14] This process, known as hydrogen atom transfer (HAT), results in the formation of a more stable phenoxyl radical, which can be further stabilized by resonance.[15][16] The presence of the electron-donating allyloxy group on the phenol ring of this compound likely contributes to the stability of the resulting phenoxyl radical, thus enhancing its antioxidant capacity.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color and should be freshly prepared and kept in the dark.[17]

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

For the blank, use methanol instead of the sample solution.

-

For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Potential Biological Activities: A Forward Look

The structural relationship of this compound to other bioactive phenolic compounds suggests a broader range of pharmacological activities that warrant investigation.

Anti-inflammatory Potential

Many phenolic compounds, including eugenol, exhibit significant anti-inflammatory properties. This is often achieved through the modulation of key inflammatory pathways.

Rationale for Investigation:

-

Inhibition of Pro-inflammatory Mediators: Phenolic compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

-

Modulation of Inflammatory Enzymes: They can also inhibit the activity of enzymes like cyclooxygenase (COX-1 and COX-2), which are crucial in the inflammatory cascade.

-

NF-κB Pathway Inhibition: A key mechanism for the anti-inflammatory effects of many natural compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][9][18] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.[9][18]

Signaling Pathway: NF-κB Activation in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.[19]

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.[19]

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay): Perform an MTT assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Cytotoxic and Potential Anticancer Activity

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural similarity of this compound to other bioactive phenols warrants an investigation into its potential as an anticancer agent.

Rationale for Investigation:

-

Induction of Apoptosis: Phenolic compounds can induce programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: They may also cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Inhibition of Angiogenesis: Some phenols can inhibit the formation of new blood vessels (angiogenesis) that supply nutrients to tumors.

Experimental Protocol: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][20]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[20]

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Safety and Toxicological Profile

While this compound has shown promising biological activities, a thorough evaluation of its safety and toxicological profile is essential for any potential therapeutic or commercial application. The literature suggests an absence of hemolytic toxicity, potential carcinogenicity, and cytotoxicity, which supports its potential application as a food preservative or oral disinfectant.[9][10] However, comprehensive toxicological studies are still required. Safety data for the structurally related compound, 2-allylphenol, indicates that it can be toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[21][22][23] Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions and Conclusion

This compound stands out as a promising natural product with demonstrated antimicrobial and antioxidant activities. Its structural attributes suggest a high probability of possessing other valuable biological properties, including anti-inflammatory and cytotoxic effects. This guide has provided a comprehensive overview of the current knowledge and has laid out a clear experimental framework for future research.

Key areas for future investigation include:

-

In-depth mechanistic studies to elucidate the precise molecular targets of its antimicrobial and antioxidant actions.

-

Comprehensive evaluation of its anti-inflammatory properties , including its effects on various pro-inflammatory cytokines and the NF-κB signaling pathway.

-

Screening for cytotoxic activity against a panel of cancer cell lines and investigation of its potential anticancer mechanisms.

-

In vivo studies to validate the observed in vitro activities and to assess its pharmacokinetic and toxicological profiles.

The exploration of this compound's full biological potential could lead to the development of novel therapeutic agents, food preservatives, or cosmeceuticals. The methodologies and insights provided in this guide are intended to catalyze further research and unlock the full potential of this intriguing molecule.

References

- 1. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. nbinno.com [nbinno.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of an unusual metabolite 2-allyloxyphenol from a marine actinobacterium, its biological activities and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 16. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mjas.analis.com.my [mjas.analis.com.my]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]

- 23. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

The Antimicrobial and Antifungal Potential of 2-(Allyloxy)phenol: A Technical Guide for Researchers

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is a paramount scientific endeavor. This technical guide provides an in-depth examination of 2-(Allyloxy)phenol, a phenolic compound with demonstrated antimicrobial and antifungal properties. While direct research on its specific mechanisms is emerging, this document synthesizes existing data and draws logical inferences from structurally analogous, well-studied phenolic compounds like eugenol and guaiacol. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's bioactivity, putative mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction: The Promise of Phenolic Compounds in Antimicrobial Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of molecules with a long history of use as disinfectants and antiseptics.[1][2] Their inherent chemical reactivity and ability to interact with microbial cells make them a promising scaffold for the development of new antimicrobial agents. This compound, a derivative of phenol, has been identified as a compound of interest due to its demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.[3] This guide aims to provide a detailed technical overview of its antimicrobial and antifungal properties, offering a foundational resource for further research and development.

Antimicrobial and Antifungal Spectrum of this compound

This compound has demonstrated notable inhibitory activity against a broad spectrum of microorganisms. A key study involving the isolation of this compound from a marine actinobacterium, a novel species of Streptomyces, revealed its efficacy against 21 bacterial strains and three fungal species.[3] The minimum inhibitory concentrations (MICs) were found to be in the range of 0.2 to 1.75 mg/mL, indicating a significant potential for antimicrobial applications.[3] The study also highlighted the crucial role of both the hydroxyl and allyloxy functional groups in its biological activity.[3]

Table 1: Reported Antimicrobial and Antifungal Activity of this compound

| Microbial Group | Number of Strains Inhibited | Minimum Inhibitory Concentration (MIC) Range | Source |

| Bacteria | 21 | 0.2 - 1.75 mg/mL | [3] |

| Fungi | 3 | 0.2 - 1.75 mg/mL | [3] |

Inferred Mechanism of Action: A Multi-Target Approach

While the precise molecular mechanisms of this compound are yet to be fully elucidated, a scientifically robust understanding can be inferred from the well-documented activities of structurally similar phenolic compounds, namely eugenol and guaiacol. The primary mode of action for these compounds is the disruption of the microbial cell membrane, leading to a cascade of events that ultimately result in cell death.[1][4][5][6]

Disruption of Cell Membrane Integrity

The phenolic structure of this compound, with its hydrophobic aromatic ring and hydrophilic hydroxyl group, facilitates its interaction with the lipid bilayer of microbial cell membranes.[1][4] This interaction is believed to increase membrane permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[1][7] This disruption of the cell's physical barrier is a critical first step in its antimicrobial action.

Inhibition of Fungal Ergosterol Biosynthesis

Drawing parallels with eugenol, it is plausible that this compound also interferes with fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][8][9] A reduction in ergosterol content would compromise the structural integrity and fluidity of the membrane, leading to increased permeability and ultimately, fungal cell death.[8][9]

Disruption of Ion Homeostasis

Guaiacol, another structural analog, has been shown to exert its fungicidal effects by disrupting Ca2+ transport channels in the cell membrane.[10] It is conceivable that this compound may employ a similar mechanism, altering ion homeostasis and disrupting critical cellular processes that are dependent on calcium signaling.

Diagram 1: Inferred Multi-Target Mechanism of this compound

Caption: Inferred mechanisms of this compound's antimicrobial and antifungal activity.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of phenolic compounds is intrinsically linked to their chemical structure.[11][12][13] For this compound, two key functional groups are critical to its activity: the hydroxyl (-OH) group and the allyloxy (-O-CH2-CH=CH2) group.[3]

-